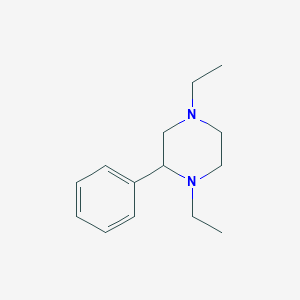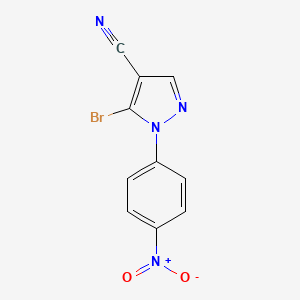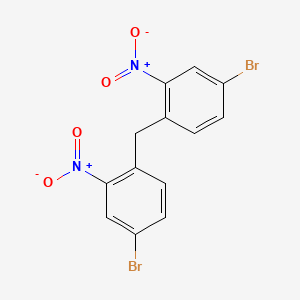
1,4-Diethyl-2-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-2-phenylpiperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diethyl-2-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically employs diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in the formation of 2-substituted chiral piperazines .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diethyl-2-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Oxidation reactions typically involve reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Substitution reactions often employ halogenating agents or nucleophiles under controlled conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Diethyl-2-phenylpiperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anxiolytic, antiviral, and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,4-Diethyl-2-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
2-Phenylpiperazine: Shares structural similarities and is used in similar applications.
4-Phenylpiperidine: Another related compound with therapeutic potential.
Uniqueness: 1,4-Diethyl-2-phenylpiperazine stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
5271-32-9 |
|---|---|
Molekularformel |
C14H22N2 |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
1,4-diethyl-2-phenylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-3-15-10-11-16(4-2)14(12-15)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
GKSICERYUXFYML-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(C(C1)C2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)


![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)




